molecular formula C8H4BrCl2FO B1460217 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride CAS No. 1805518-64-2

3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

Cat. No.: B1460217
CAS No.: 1805518-64-2
M. Wt: 285.92 g/mol
InChI Key: IQAKLQKEIZVPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a phenacyl chloride derivative. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its halogen atoms can enhance the binding affinity and specificity of drug candidates to their biological targets. It is also investigated for its antimicrobial and anticancer properties .

Industry

In the industrial sector, 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-chloro-5’-fluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the inhibition or activation of specific biological pathways. The compound’s structure allows it to form strong halogen bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-chloro-5’-fluorophenacyl chloride is unique due to its specific halogenation pattern and the presence of the phenacyl chloride group.

Properties

IUPAC Name

1-(3-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-6-2-4(12)1-5(8(6)11)7(13)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKLQKEIZVPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Reactant of Route 2
Reactant of Route 2
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Reactant of Route 3
Reactant of Route 3
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Reactant of Route 4
Reactant of Route 4
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Reactant of Route 5
Reactant of Route 5
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Reactant of Route 6
Reactant of Route 6
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.